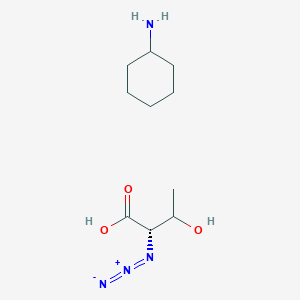
L-azidothreonine CHA salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-azidothreonine CHA salt is a compound that combines the properties of an azido group and a hydroxybutanoic acid with cyclohexanamine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-azidothreonine CHA salt typically involves the azidation of a suitable precursor, such as a hydroxybutanoic acid derivative, followed by the introduction of cyclohexanamine. The reaction conditions often require the use of azidating agents like sodium azide under controlled temperature and pH conditions to ensure the selective formation of the azido group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
L-azidothreonine CHA salt undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The hydroxy group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Ester or ether derivatives.
Aplicaciones Científicas De Investigación
L-azidothreonine CHA salt has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to the azido group’s reactivity.
Medicine: Explored for its potential in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of L-azidothreonine CHA salt involves the reactivity of the azido group, which can undergo click chemistry reactions to form stable triazole linkages. These reactions are often used to label or modify biomolecules. The hydroxybutanoic acid moiety can interact with various enzymes and receptors, influencing biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-2-azido-3,3-dimethylbutanoic acid;cyclohexanamine
- (2S)-2-azido-3-phenylpropanoic acid;cyclohexanamine
- (2S)-2-azido-3-(4-hydroxyphenyl)propanoic acid;cyclohexanamine
Uniqueness
L-azidothreonine CHA salt is unique due to the presence of both an azido group and a hydroxybutanoic acid moiety, which allows for diverse chemical reactivity and potential applications in various fields. The combination with cyclohexanamine further enhances its versatility and potential for specific interactions in biological systems.
Propiedades
Fórmula molecular |
C10H20N4O3 |
|---|---|
Peso molecular |
244.29 |
Sinónimos |
cyclohexanaminium (2R,3S)-2-azido-3-hydroxybutanoate; N3-D-Thr-OH |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





